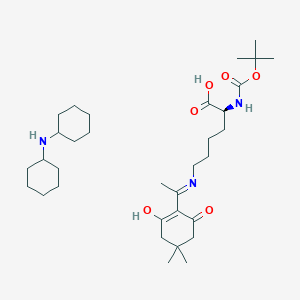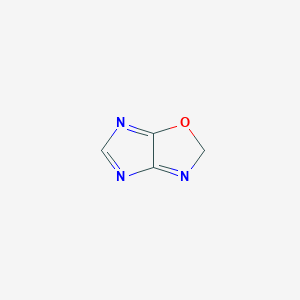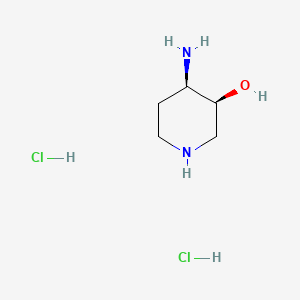
(3S,4R)-4-Aminopiperidin-3-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-Aminopiperidin-3-ol dihydrochloride is a chemical compound with significant importance in various scientific fields It is a piperidine derivative, characterized by the presence of an amino group at the fourth position and a hydroxyl group at the third position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Aminopiperidin-3-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of chemical reactions, such as nucleophilic substitution and reduction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the chemical reactions.
Optimization: Reaction conditions are optimized for yield and purity, including temperature, pressure, and solvent choice.
Quality Control: Rigorous quality control measures, such as HPLC and NMR, ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-Aminopiperidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-3-one derivatives, while substitution can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
(3S,4R)-4-Aminopiperidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-Aminopiperidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride: Another piperidine derivative with similar structural features.
(3S,4R)-4-(Hydroxymethyl)-3-piperidinol hydrochloride: Shares the piperidine core but with different substituents.
Uniqueness
(3S,4R)-4-Aminopiperidin-3-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C5H14Cl2N2O |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
(3S,4R)-4-aminopiperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m1../s1 |
Clave InChI |
TXJUMWIOLHLXPY-CIFXRNLBSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@@H]1N)O.Cl.Cl |
SMILES canónico |
C1CNCC(C1N)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


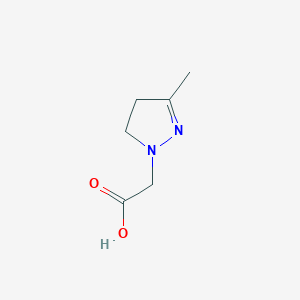

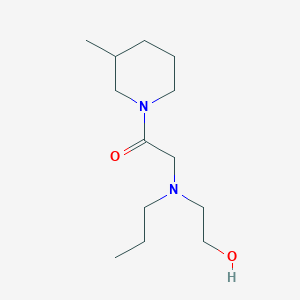



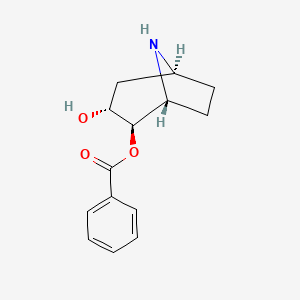

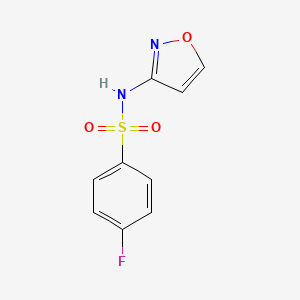
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)
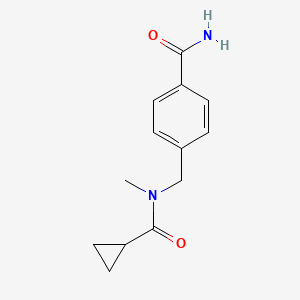
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
